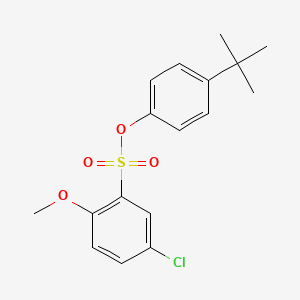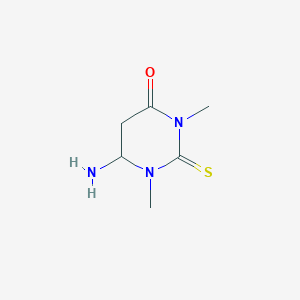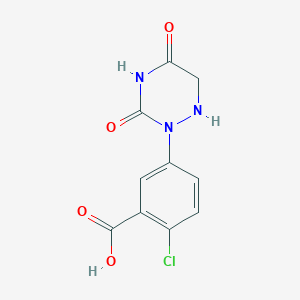![molecular formula C21H20N2O3S B12346404 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B12346404.png)
2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Naphthalene Sulfonyl Group: The naphthalene sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative of naphthalene.
Addition of the Propoxy Group: The propoxy group can be added through an etherification reaction using a suitable alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-1,3-benzodiazole
- 2-methyl-1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-1,3-benzodiazole
- 2-methyl-1-[(4-butoxynaphthalen-1-yl)sulfonyl]-1H-1,3-benzodiazole
Uniqueness
Compared to similar compounds, 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-1,3-benzodiazole exhibits unique properties due to the presence of the propoxy group. This substituent can influence the compound’s solubility, reactivity, and biological activity, making it a valuable molecule for specific applications in research and industry.
Propriétés
Formule moléculaire |
C21H20N2O3S |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2-methyl-1-(4-propoxynaphthalen-1-yl)sulfonylbenzimidazole |
InChI |
InChI=1S/C21H20N2O3S/c1-3-14-26-20-12-13-21(17-9-5-4-8-16(17)20)27(24,25)23-15(2)22-18-10-6-7-11-19(18)23/h4-13H,3,14H2,1-2H3 |
Clé InChI |
OLPJGBJJBFZFJG-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=NC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12346330.png)
![Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate](/img/structure/B12346332.png)
![ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B12346340.png)
![Ethyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12346342.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B12346352.png)
![2-{[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12346355.png)
![[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12346360.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12346373.png)
![N-benzyl-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346383.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B12346391.png)
![3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B12346394.png)
